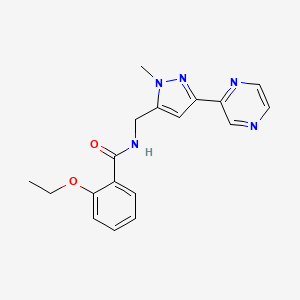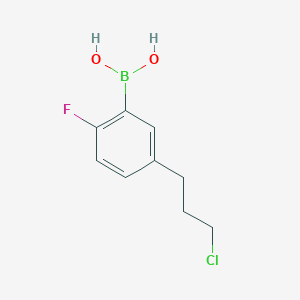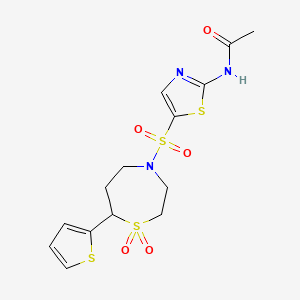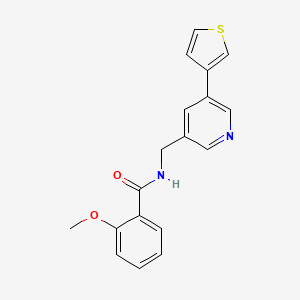
1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol is a chemical that appears to be derived from a class of compounds that involve cyclohexylamine and nitropyrimidine derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from the synthesis and properties of related compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of cyclohexylamine as an organocatalyst. For instance, cyclohexylamine has been demonstrated to be an efficient catalyst for the synthesis of 2-amino-4H-chromene derivatives through a multicomponent reaction involving salicylaldehydes, active methylene compounds, and nitroalkanes . This suggests that similar methods could potentially be applied to synthesize the compound , utilizing cyclohexylamine's catalytic properties to facilitate the formation of the pyrimidine derivative.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, has been elucidated through studies that demonstrate the regioselectivity of amine substitutions on the pyrimidine ring . This information is crucial for understanding the molecular structure of this compound, as it provides a basis for predicting the substitution pattern and the potential for intramolecular interactions, such as hydrogen bonding, which could influence the compound's stability and reactivity.
Chemical Reactions Analysis
The reactivity of nitropyrimidine derivatives with various amines has been explored, as seen in the synthesis of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine . This study indicates that nitropyrimidine can undergo selective substitution reactions, which could be relevant for the synthesis and further chemical reactions of this compound. The presence of the nitro group and the potential for hydrogen bonding can affect the compound's reactivity, possibly leading to the formation of polymeric chains or other complex structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. For example, the presence of hydrogen bonding in 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine suggests that the compound may also exhibit hydrogen bonding, which could influence its melting point, solubility, and other physical properties . Additionally, the use of cyclohexylamine as a catalyst in the synthesis of related compounds implies that the compound may be synthesized under ambient temperature and solvent-free conditions, which could be indicative of its stability and ease of handling .
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Compounds with complex structures, such as "1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol," are often subjects of synthetic chemistry research. The objectives can include the development of novel synthetic routes, improvement of existing synthetic methods, and exploration of the compound's reactivity and functional group transformations. Such research is foundational in medicinal chemistry for the discovery and optimization of therapeutic agents.
Pharmacological Agent Development
Research into polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals demonstrates how chemical modifications can enhance biological activity or modify pharmacological properties. This approach is crucial for creating pharmacological agents with improved efficacy, reduced toxicity, or increased selective cytotoxicity against specific diseases or conditions (Grigor’ev, Tkacheva, & Morozov, 2014).
Drug Delivery Systems
The formation of inclusion complexes with cyclodextrins is a significant area of research for improving drug solubility, modifying drug release profiles, and enhancing the biological availability of therapeutic agents. Such systems can also include more sophisticated drug delivery technologies like nanosponges, nanoparticles, and hydrogels, aiming to achieve targeted delivery and controlled release of drugs (Boczar & Michalska, 2022).
Propriétés
IUPAC Name |
1-[[4-(cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-9(20)8-15-14-16-10(2)12(19(21)22)13(18-14)17-11-6-4-3-5-7-11/h9,11,20H,3-8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJIDVNCJMTNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC(C)O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)


![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)


![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
